molecular formula C7H11NO3 B038810 Methyl 6-oxopiperidine-2-carboxylate CAS No. 111479-60-8

Methyl 6-oxopiperidine-2-carboxylate

Cat. No. B038810
M. Wt: 157.17 g/mol
InChI Key: UKQLYCSMIVXPDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 6-oxopiperidine-2-carboxylate and related compounds involves multi-step organic reactions. A notable method includes the double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation, to yield C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester, a promising chiral building block for piperidine-related alkaloids (Takahata, H., Ouchi, H., Ichinose, M., & Nemoto*, H., 2002). Additionally, the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate has been reported as an important intermediate in the synthesis of novel protein kinase inhibitors, highlighting the utility of related structures in medicinal chemistry (Chen Xin-zhi, 2011).

Molecular Structure Analysis

Structural studies have been conducted on derivatives of methyl 6-oxopiperidine-2-carboxylate to understand their molecular configurations and potential reactivity. The crystal structure of related compounds has been determined using X-ray diffraction, providing insight into the stereochemistry and molecular orientation critical for their chemical and biological activity (Fernández, M. J., Casares, J. M., Gálvez, E., Gómez-Sal, P., Torres, R., & Ruiz, P., 1992).

Chemical Reactions and Properties

Methyl 6-oxopiperidine-2-carboxylate undergoes various chemical reactions, including keto-enol tautomerism and configurational isomerism, which are pivotal for its applications in synthetic chemistry. The synthesis of structurally diverse 5-oxopiperazine-2-carboxylates as dipeptide mimics and templates from related compounds demonstrates the versatility of these structures in organic synthesis (Limbach, M., Lygin, A., Korotkov, V., Es-Sayed*, M., & de Meijere, A., 2009).

Scientific Research Applications

  • Stereoselective Synthesis of Piperidines : Bell et al. (2018) demonstrated the use of acid-mediated 6-endo-trig cyclisation for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines, aiding in the total synthesis of complex alkaloids like (+)-myrtine and (-)-solenopsin A (Bell, Harkiss, Wellaway, & Sutherland, 2018).

  • Synthesis of Piperidine-Related Alkaloids : Takahata, Saito, and Ichinose (2006) described a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a key step in synthesizing trans-2,6-disubstituted piperidine-related alkaloids, including (-)-porantheridine (Takahata, Saito, & Ichinose, 2006).

  • Study of Methylated Piperidines : Fernández et al. (1993) conducted a structural study of methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylate enolic forms, revealing insights into keto-enol tautomerism and configurational isomerism (Fernández, Casares, Gálvez, & Bellanato, 1993).

  • Chiral Building Block for Alkaloids : Another study by Takahata et al. (2002) highlighted the potential of a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester as a chiral building block for synthesizing new piperidine-related compounds (Takahata, Ouchi, Ichinose, & Nemoto, 2002).

  • Reversal of l-lysine Inhibition in Penicillin G Biosynthesis : Kurz↦kowski et al. (1990) demonstrated that 6-oxopiperidine-2-carboxylic acid can reverse l-lysine inhibition of penicillin G production in Penicillium chrysogenum PQ-96, suggesting its role in the recovery of l-aminoadipic acid for penicillin G production (Kurz↦kowski, Kurz↦kowski, Filípek, Solecka, & Kuryłowicz, 1990).

Safety And Hazards

The compound is considered hazardous and has a GHS07 pictogram . The hazard statements include H302, indicating that it is harmful if swallowed . The compound should be stored sealed in a dry room .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “Methyl 6-oxopiperidine-2-carboxylate”, is an important task of modern organic chemistry . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been the focus of many research studies . Therefore, the future directions in this field may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

methyl 6-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-6(9)8-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQLYCSMIVXPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440642
Record name 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxopiperidine-2-carboxylate

CAS RN

111479-60-8
Record name 6-OXO-PIPERIDINE-2-CARBOXYLIC ACID METHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxopiperidine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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